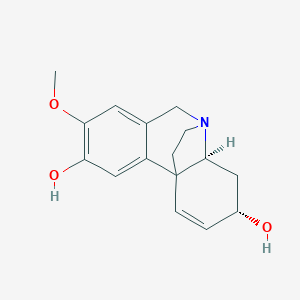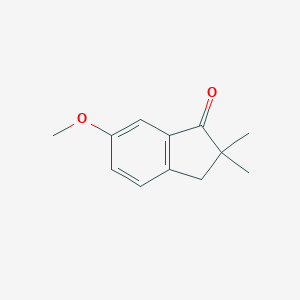
6-Methoxy-2,2-dimethyl-1-indanone
Overview
Description
6-Methoxy-2,2-dimethyl-1-indanone, commonly known as 6-MOMI, is an organic compound belonging to the indanone family of compounds. It is a colorless, crystalline solid that has a melting point of 135°C and a boiling point of 238°C. 6-MOMI is a versatile compound that has been used in various scientific research applications, including as a reactant in organic synthesis and as a tool for studying biochemical and physiological pathways.
Scientific Research Applications
Biomass Degradation :
- Energetic characterization of indanone derivatives, including 6-Methoxy-2,2-dimethyl-1-indanone, has been conducted using calorimetric techniques and computational methodologies. These compounds are involved in biomass degradation, and their enthalpies of combustion and sublimation have been determined. This research provides insights into the molecular structures and energetic effects of substitutions in the indanone structure (Silva, Lima, & Ribeiro da Silva, 2018).
Synthetic Chemistry Applications :
- Various synthetic approaches and methodologies have been developed involving 6-Methoxy-2,2-dimethyl-1-indanone. These include new syntheses of intermediates for the production of illudalanes, investigations into the conversion of indanones into carbostyrils, and the preparation of indanones by intramolecular acylation. These studies contribute to the advancement of synthetic routes and methodologies in organic chemistry (Girija, Shanker, & Rao, 1991; Torisawa, Nishi, & Minamikawa, 2003; Womack, Angeles, Fanelli, & Heyer, 2007).
Medicinal Chemistry and Alzheimer's Disease Research :
- Research on 6-Methoxy-indanone derivatives has shown their potential as probes for β-amyloid plaques in Alzheimer's disease. Certain derivatives exhibited significant binding abilities and high binding affinities to β-amyloid aggregates, suggesting their use in imaging and detection of Alzheimer's disease (Nan, Gan, Wang, Qiao, Wang, & Zhou, 2016).
properties
IUPAC Name |
6-methoxy-2,2-dimethyl-3H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(2)7-8-4-5-9(14-3)6-10(8)11(12)13/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXFFWSSQPGDOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1=O)C=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435270 | |
| Record name | 6-methoxy-2,2-dimethyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2,2-dimethyl-1-indanone | |
CAS RN |
124688-07-9 | |
| Record name | 6-methoxy-2,2-dimethyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B58456.png)

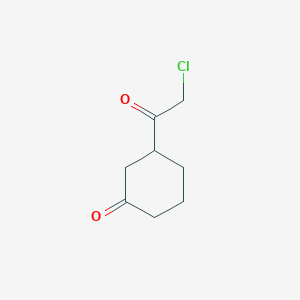

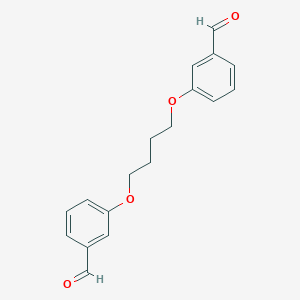
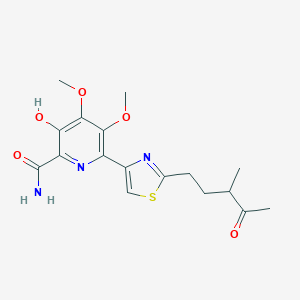
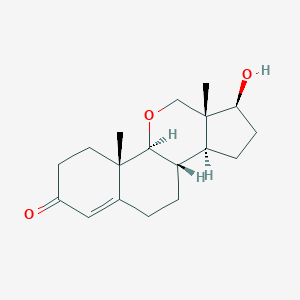
![[(1R,2S)-2-Fluorocyclohexyl] thiocyanate](/img/structure/B58474.png)
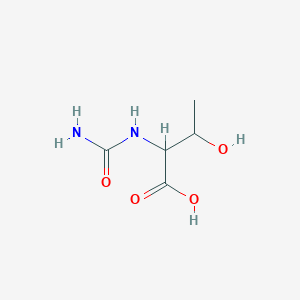
![4,9-Dihydro-1H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B58476.png)
![1-Propanol,3-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino]-](/img/structure/B58477.png)
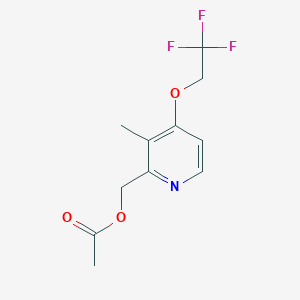
![5-[Chloro(difluoro)methyl]-1,2-oxazole](/img/structure/B58481.png)
